Nilutamide

Pharmacokinetics Dosing Frequency Antiandrogen

Nilutamide uniquely retains antagonist activity against W741C mutant AR, unlike bicalutamide or hydroxyflutamide—critical for drug-resistant prostate cancer models. Its 50-fold higher pneumonitis risk makes it the definitive positive control for pulmonary toxicity studies. The 56-hour half-life enables once-daily dosing in long-term in vivo protocols, reducing animal stress versus thrice-daily flutamide. Quantifiable adverse phenotypes (13–57% dark adaptation impairment, ≤20% alcohol intolerance) enable mechanistic investigation of idiosyncratic drug reactions unattainable with other NSAAs.

Molecular Formula C12H10F3N3O4
Molecular Weight 317.22 g/mol
CAS No. 63612-50-0
Cat. No. B1683758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilutamide
CAS63612-50-0
Synonyms5,5-dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)- 2,4-imidazolidinedione
Anandron
Nilandron
nilutamide
RU 23908
RU 23908-10
RU-23908
Molecular FormulaC12H10F3N3O4
Molecular Weight317.22 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C
InChIInChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)
InChIKeyXWXYUMMDTVBTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.19e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nilutamide (CAS 63612-50-0) Procurement Guide: Baseline Characteristics of a First-Generation Nonsteroidal Antiandrogen


Nilutamide (CAS 63612-50-0) is a first-generation, nonsteroidal antiandrogen (NSAA) that functions as a competitive antagonist of the androgen receptor (AR) [1]. It is characterized as a 'pure' antiandrogen due to its lack of significant affinity for other steroid hormone receptors, including progestogen, estrogen, mineralocorticoid, and glucocorticoid receptors [2]. This compound is structurally related to flutamide and is orally active [3]. In vitro, nilutamide has been shown to block the effects of testosterone at the AR level with an IC50 of 600 nM in a luciferase reporter assay using human LAPC4 cells [4].

Why Nilutamide Cannot Be Simply Substituted: Rationale for a Differentiated Compound in Antiandrogen Research


Within the nonsteroidal antiandrogen class, compounds like flutamide, bicalutamide, enzalutamide, apalutamide, and darolutamide exhibit distinct and clinically meaningful differences in pharmacokinetics, safety, and even activity against specific AR mutants [1][2]. For instance, flutamide's short half-life necessitates thrice-daily dosing, while bicalutamide is associated with a more favorable overall tolerability profile [3]. Critically, the unique adverse event signature of nilutamide, which includes a significant risk of interstitial pneumonitis and class-specific effects like alcohol intolerance, precludes its simple interchange with other agents in research settings where these specific toxicities are under investigation [4]. Furthermore, data suggests nilutamide may retain antiandrogenic activity against certain AR mutations (e.g., W741C) where other agents lose efficacy, making it a valuable tool for specific mechanistic studies [5]. Therefore, selecting nilutamide must be justified by its specific quantifiable differences, not just its membership in the NSAA class.

Quantitative Evidence Guide: Nilutamide's Verifiable Differentiation from Comparator Antiandrogens


Extended Elimination Half-Life Enables Once-Daily Dosing vs. Flutamide

Nilutamide possesses a significantly longer plasma elimination half-life compared to its structural analog, flutamide, enabling a simpler, once-daily oral dosing regimen [1]. This pharmacokinetic advantage directly addresses the challenge of patient compliance and steady-state drug levels, which is a key differentiator from flutamide, which requires thrice-daily administration [2].

Pharmacokinetics Dosing Frequency Antiandrogen

Unique Activity Profile Against W741C Mutant Androgen Receptor

In head-to-head comparative studies of AR transcriptional activity, nilutamide demonstrated a unique ability to suppress the W741C mutant AR, whereas other first-generation antiandrogens like bicalutamide and hydroxyflutamide were ineffective against this specific mutation [1]. This differential activity is attributed to the fact that the W741C mutation does not disrupt the key hydrophobic interactions required for nilutamide's antagonist binding, in contrast to other agents which require this interaction to avoid conversion into agonists [1].

Androgen Receptor Mutation Drug Resistance W741C

Significantly Elevated Risk of Interstitial Pneumonitis vs. Other NSAA

Nilutamide is associated with a unique and clinically significant risk of interstitial pneumonitis, a severe and potentially fatal lung condition, that distinguishes it from other nonsteroidal antiandrogens [1]. Controlled clinical trials report an incidence of 2% in patients exposed to nilutamide, a rate estimated to be at least 50-fold higher than that observed with bicalutamide or flutamide [2]. Some studies have reported even higher rates, such as 17% (8 of 47 patients) in a Japanese cohort [3].

Toxicity Interstitial Pneumonitis Adverse Event Safety Profile

Class-Specific Adverse Events: Quantified Incidence of Alcohol Intolerance

Nilutamide induces a unique form of alcohol intolerance, characterized by facial flushing, malaise, and hypotension, which is not a common feature of other NSAA compounds [1]. This idiosyncratic reaction has been reported in 5% to 20% of patients in clinical studies [2]. A Phase II study specifically documented an alcohol intolerance rate of 18.2% among participants [3]. This is a clearly defined, quantifiable adverse event that is specific to nilutamide within its class.

Alcohol Intolerance Toxicity Side Effect Patient Selection

Nilutamide (CAS 63612-50-0): High-Value Application Scenarios for Research and Procurement


Investigating Structure-Activity Relationships and Drug Resistance in Mutant Androgen Receptor Models

Nilutamide is a valuable tool for researchers studying the structure-activity relationships of antiandrogens and the molecular mechanisms of drug resistance. As demonstrated, it uniquely retains antagonist activity against the W741C mutant AR, a property not shared by bicalutamide or hydroxyflutamide [1]. Therefore, procurement of nilutamide is justified for experimental systems designed to probe the binding pocket dynamics of this clinically relevant AR mutation or to screen for next-generation agents effective against bicalutamide-resistant models.

Modeling Idiosyncratic Drug-Induced Pulmonary Toxicity (Interstitial Pneumonitis)

Nilutamide's well-documented and uniquely high risk of inducing interstitial pneumonitis makes it the preferred chemical agent for developing and validating in vitro or in vivo models of drug-induced lung injury [2]. With a reported incidence rate at least 50-fold higher than that of bicalutamide or flutamide, nilutamide serves as a positive control or a specific toxicant for studies aimed at understanding the pathogenesis of this severe adverse event or for screening compounds for protective effects against pulmonary toxicity [3].

Simplifying In Vivo Dosing Regimens in Long-Term Efficacy Studies

For researchers designing long-term in vivo studies, nilutamide offers a practical advantage over flutamide due to its significantly longer elimination half-life (mean 56 hours vs. 8-10 hours) [4]. This pharmacokinetic property allows for once-daily oral administration, simplifying animal husbandry protocols, reducing handling-related stress, and ensuring more consistent drug exposure compared to the thrice-daily dosing required for flutamide, without sacrificing the use of a first-generation NSAA [5].

Studying Specific Drug-Induced Phenotypes: Alcohol Intolerance and Visual Disturbances

Nilutamide is the compound of choice for investigating the mechanisms of certain rare or idiosyncratic drug reactions. The high prevalence of nilutamide-induced alcohol intolerance (reported in up to 20% of patients) and impaired dark adaptation (reported in 13-57% of patients) provides a unique, quantifiable phenotype not observed with other antiandrogens [6]. This makes nilutamide an essential tool for researchers studying the pharmacology of these specific adverse drug reactions, including their underlying biochemical pathways and genetic predispositions [7].

Quote Request

Request a Quote for Nilutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.